Thymidine, 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves the modification of thymidine. . This reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a nucleophile and a suitable leaving group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized triazole derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: This compound has potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting DNA synthesis and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which can enhance its stability and binding affinity to target enzymes compared to other nucleoside analogs .
Properties
CAS No. |
131673-39-7 |
---|---|
Molecular Formula |
C14H19N5O4 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N5O4/c1-7-5-18(14(22)15-13(7)21)12-4-10(11(6-20)23-12)19-9(3)8(2)16-17-19/h5,10-12,20H,4,6H2,1-3H3,(H,15,21,22)/t10-,11+,12+/m0/s1 |
InChI Key |
QXCIWWNXTTYTCQ-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.